1-Methyl-3-(Prop-2-en-1-yloxy)-1,2-Dihydropyrazin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methyl group and a prop-2-en-1-yloxy substituent
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the prop-2-en-1-yloxy group.
Analyse Chemischer Reaktionen
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the pyrazinone core or the prop-2-en-1-yloxy group.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazinone core or the prop-2-en-1-yloxy group are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one can be compared to other pyrazinone derivatives, such as:
1-Methyl-3-(prop-2-yn-1-yloxy)-1,2-dihydropyrazin-2-one: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-thione: Contains a sulfur atom in place of the oxygen in the pyrazinone core.
These similar compounds share structural features but differ in their chemical properties and reactivity, highlighting the unique characteristics of 1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one.
Eigenschaften
IUPAC Name |
1-methyl-3-prop-2-enoxypyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-6-12-7-8(11)10(2)5-4-9-7/h3-5H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVVKEFTVAZBPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.